Stylopine hydrochloride
Description
Contextualization within Benzylisoquinoline Alkaloid Chemistry and Biology
Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant-specialized metabolites, with approximately 2,500 known structures. plos.org Many BIAs possess potent pharmacological properties, including the well-known analgesics morphine and codeine. sci-hub.senih.gov Stylopine is classified as a protoberberine alkaloid, a major subgroup of BIAs characterized by a tetracyclic ring system. researchgate.nettargetmol.comfrontiersin.org
The biosynthesis of stylopine is a key area of research, providing insight into the complex enzymatic pathways in plants. It originates from the central BIA intermediate (S)-reticuline. oup.com The formation of the core protoberberine skeleton from (S)-reticuline is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the methylenedioxy bridge between the A and D rings to produce (S)-scoulerine. frontiersin.org Subsequently, two sequential methylenedioxy bridge-forming reactions, catalyzed by cytochrome P450-dependent enzymes, convert (S)-scoulerine to (S)-cheilanthifoline and then to (S)-stylopine. nih.govnih.govwikipedia.org The specific enzymes, cheilanthifoline synthase and stylopine synthase, have been isolated and characterized from plants like Chelidonium majus and Eschscholzia californica. nih.govnih.gov
Natural Occurrence and Phytochemical Significance of Stylopine
Stylopine is naturally found in various plant species, primarily within the Papaveraceae (poppy) family. biosynth.comnih.gov It has been identified as a significant component in plants such as Chelidonium majus (Greater Celandine), various Corydalis species, and Eschscholzia californica (California poppy). nih.govmedchemexpress.comnih.govwikipedia.org In Chelidonium majus, stylopine is one of the main bioactive alkaloids alongside coptisine, chelidonine (B1668607), and protopine (B1679745). nih.govnih.gov Similarly, it is a known constituent of Corydalis tubers and the fumariaceous plant Corydalis claviculata. medchemexpress.comwikipedia.orgcdnsciencepub.com
The phytochemical significance of stylopine extends beyond its own presence; it serves as a crucial metabolic intermediate in the biosynthesis of other complex BIAs. nih.gov For instance, stylopine is a precursor to benzophenanthridine alkaloids such as sanguinarine (B192314) and chelidonine, which are known for their antimicrobial and anti-inflammatory properties. oup.comnih.gov The conversion of stylopine to these downstream products involves further enzymatic steps, highlighting its central role in the metabolic network of these plants. oup.com
Table 1: Natural Sources of Stylopine
| Plant Family | Species | Common Name | Reference(s) |
|---|---|---|---|
| Papaveraceae | Chelidonium majus | Greater Celandine | nih.govnih.govkoreascience.kr |
| Papaveraceae | Corydalis cava | Hollowroot | wikipedia.org |
| Papaveraceae | Corydalis impatiens | medchemexpress.com | |
| Papaveraceae | Corydalis claviculata | Climbing Corydalis | cdnsciencepub.com |
| Papaveraceae | Eschscholzia californica | California Poppy | plos.orgnih.gov |
| Papaveraceae | Argemone mexicana | Mexican Prickly Poppy | sfjesgs.com |
Overview of Stylopine Hydrochloride's Role as a Research Probe and Lead Compound
In academic and pharmaceutical research, this compound serves dual roles as both a research probe to investigate biological pathways and as a potential lead compound for drug development. biosynth.com
As a research probe , stylopine is used to explore various cellular and physiological processes. Its anti-inflammatory effects have been extensively studied. Research has shown that stylopine can concentration-dependently reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins in macrophage cell lines. targetmol.comnih.govkoreascience.kr This inhibitory action is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov These findings make stylopine a valuable tool for studying the mechanisms of inflammation. frontiersin.orgnih.gov Additionally, extracts containing stylopine have been shown to inhibit acetylcholinesterase (AChE), suggesting its utility in neuropharmacological research. researchgate.net
As a lead compound , stylopine has shown promise, particularly in oncology. A significant body of research focuses on its potential as an anti-cancer agent. frontiersin.orgnih.gov Recent studies have investigated its efficacy against osteosarcoma, the most common type of primary bone cancer. researchgate.netnih.gov This research identified stylopine as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is critical for tumor angiogenesis and proliferation. frontiersin.orgnih.govresearchgate.net In vitro experiments on human osteosarcoma cells (MG-63) demonstrated that stylopine could inhibit cell proliferation, induce apoptosis (programmed cell death), and reduce cell migration. nih.govresearchgate.netnih.gov It was shown to inhibit the phosphorylation of VEGFR2, thereby blocking downstream signaling. frontiersin.orgnih.gov These properties position stylopine as a promising scaffold for the development of new anti-cancer therapeutics. nih.govnih.gov
Table 2: Selected Research Findings on Stylopine
| Research Area | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-Inflammation | RAW 264.7 Macrophage Cells | Inhibited LPS-induced production of NO, PGE2, TNF-α, IL-1β, and IL-6. Suppressed iNOS and COX-2 protein expression. | targetmol.comnih.gov |
| Anti-Cancer (Osteosarcoma) | MG-63 Human Osteosarcoma Cells | Inhibited cell proliferation and migration. Induced mitochondrial membrane damage and apoptosis. Downregulated the expression and phosphorylation of VEGFR2. | frontiersin.orgnih.govresearchgate.netnih.gov |
| Enzyme Inhibition | In vitro assays | Alkaloid extracts containing stylopine showed significant acetylcholinesterase (AChE) inhibitory activity. | researchgate.net |
| Drug Screening | In silico analysis | Identified as a potential inhibitor of DNA Topoisomerase through virtual screening and molecular docking. | plos.org |
Current Landscape and Emerging Directions in Stylopine Research
The current research landscape for stylopine is dominated by investigations into its pharmacological activities, with a strong emphasis on its anti-inflammatory and anti-cancer effects. frontiersin.orgfrontiersin.org The molecular mechanisms underlying these activities, such as the modulation of the NF-κB and MAPK pathways for inflammation and the VEGFR2 pathway for cancer, are areas of intense study. medchemexpress.comfrontiersin.org
Emerging directions in stylopine research are branching into innovative fields. One significant area is the use of metabolic engineering and synthetic biology to achieve sustainable production of stylopine and other BIAs. Researchers have successfully engineered microorganisms like Pichia pastoris and co-culture systems of E. coli to produce stylopine from simple carbon sources like glucose or glycerol. frontiersin.orgresearchgate.net This de novo synthesis offers a promising alternative to extraction from plant sources, which can be inefficient and variable. researchgate.net
Another forward-looking area of research involves the development of advanced drug delivery systems to optimize the therapeutic potential of stylopine. frontiersin.org To enhance its bioavailability and ensure optimal concentrations at target sites, researchers are exploring the use of nanocarriers, such as pH-sensitive or thermoresponsive hydrogels and liposomes. frontiersin.org These novel formulations could improve efficacy and are a critical step before any potential progression to clinical trials. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Synthesis of Stylopine
Precursor Derivation and Metabolic Branch Points
The biosynthesis of stylopine is a sophisticated process that begins with precursor molecules and proceeds through several intermediary stages. Key to this pathway are the branch points where the metabolic process can diverge to form other related alkaloids.
Origin from (S)-Reticuline and (S)-Scoulerine
The journey to stylopine begins with (S)-Reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids (BIAs). frontiersin.orgnih.govrsc.org The transformation of (S)-Reticuline is initiated by the enzyme Berberine (B55584) Bridge Enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group of (S)-Reticuline to form the berberine bridge, resulting in the creation of (S)-Scoulerine. nih.govfrontiersin.orgwikipedia.org This step is a critical juncture, as (S)-Scoulerine serves as the direct precursor to a wide array of protoberberine alkaloids, including stylopine. rsc.orgwikipedia.orgrsc.org
The conversion of (S)-Scoulerine to (S)-stylopine is a direct process demonstrated to occur in vivo. rsc.org This transformation underscores the central role of both (S)-Reticuline and (S)-Scoulerine as foundational molecules in the biosynthetic pathway leading to stylopine.
Intermediary Metabolites in Stylopine Biogenesis
The pathway from (S)-Scoulerine to stylopine involves the sequential formation of another key intermediary metabolite, (S)-Cheilanthifoline. The biosynthesis of stylopine involves the formation of two methylenedioxy bridges. nih.govchemfaces.com Starting from (S)-Scoulerine, the first methylenedioxy bridge is formed by the enzyme Cheilanthifoline Synthase, yielding (S)-Cheilanthifoline. frontiersin.orgoup.comoup.com
Subsequently, (S)-Cheilanthifoline is converted to (S)-Stylopine through the action of Stylopine Synthase, which catalyzes the formation of the second methylenedioxy bridge. frontiersin.orgoup.comwikipedia.org The production of stylopine from (S)-reticuline has been successfully demonstrated in microbial systems by expressing the enzymes berberine bridge enzyme, cheilanthifoline synthase, and stylopine synthase. researchgate.netresearchgate.net
Molecular Characterization of Stylopine Biosynthesis Enzymes
The enzymatic machinery responsible for the biosynthesis of stylopine is comprised of highly specific enzymes that catalyze key transformations. These enzymes belong to well-characterized families, and their molecular and functional properties have been the subject of detailed research.
Stylopine Synthase (CYP719 Family Enzymes, e.g., CYP719A2, CYP719A3)
Stylopine synthase is a crucial enzyme belonging to the CYP719 family of cytochrome P450 monooxygenases. nih.govoup.com Specifically, two enzymes, CYP719A2 and CYP719A3, isolated from Eschscholzia californica (California poppy), have been shown to possess stylopine synthase activity. nih.govchemfaces.com They catalyze the formation of a methylenedioxy bridge from (S)-cheilanthifoline to produce (S)-stylopine. nih.govchemfaces.com
While both enzymes can perform this conversion, they exhibit different substrate affinities. nih.govchemfaces.com Enzymatic analysis has revealed that CYP719A2 has a high affinity specifically for (R,S)-cheilanthifoline. nih.govchemfaces.com In contrast, CYP719A3 shows a broader substrate affinity, acting on (R,S)-cheilanthifoline, (S)-scoulerine, and (S)-tetrahydrocolumbamine. nih.govchemfaces.com The expression of the genes for these enzymes is often coordinated with other genes in the stylopine biosynthetic pathway. nih.gov
| Enzyme | Gene | Function | Substrate(s) | Product |
| Stylopine Synthase | CYP719A2 | Catalyzes the formation of a methylenedioxy bridge. nih.govchemfaces.com | (S)-Cheilanthifoline nih.govchemfaces.com | (S)-Stylopine nih.govchemfaces.com |
| Stylopine Synthase | CYP719A3 | Catalyzes the formation of a methylenedioxy bridge. nih.govchemfaces.com | (S)-Cheilanthifoline, (S)-Scoulerine, (S)-Tetrahydrocolumbamine nih.govchemfaces.com | (S)-Stylopine nih.govchemfaces.com |
| Enzyme | Abbreviation | Function | Substrate | Product |
| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of (S)-reticuline to form the berberine bridge. nih.govfrontiersin.org | (S)-Reticuline nih.govfrontiersin.org | (S)-Scoulerine nih.govfrontiersin.org |
N-Methyltransferases (e.g., Pavine N-Methyltransferase, Tetrahydroprotoberberine N-Methyltransferase) Involved in Related Alkaloid Metabolism
While not directly involved in the synthesis of stylopine itself, N-methyltransferases are crucial enzymes in the broader context of BIA metabolism, catalyzing the N-methylation of various alkaloid intermediates. nih.govnih.gov One such enzyme is Tetrahydroprotoberberine N-methyltransferase (TNMT), which catalyzes the N-methylation of (S)-stylopine to (S)-cis-N-methylstylopine, a key step in the biosynthesis of protopine (B1679745) and benzophenanthridine alkaloids. uniprot.orgnih.gov
TNMT exhibits strict substrate specificity, acting on protoberberine alkaloids like stylopine, canadine, and tetrahydropalmatine (B600727), but not on others like scoulerine. nih.gov The enzyme from Papaver somniferum (opium poppy) has been well-characterized and shows optimal activity at a pH of 7.5 and a temperature of 37 degrees Celsius. uniprot.org The study of TNMTs provides insight into the stereoselective substrate recognition and the diversification of BIA pathways. nih.govnih.gov
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | Catalyzes the N-methylation of tetrahydroprotoberberine alkaloids. uniprot.orgnih.gov | (S)-Stylopine, (S)-Canadine, (S)-Tetrahydropalmatine uniprot.orgnih.gov | (S)-cis-N-methylstylopine and other N-methylated derivatives uniprot.orgnih.gov |
Genetic and Transcriptomic Analysis of Stylopine Biosynthetic Genes
The biosynthesis of stylopine, a protoberberine alkaloid, involves a series of enzymatic steps catalyzed by specific proteins whose corresponding genes have been the subject of intensive research. Key enzymes in the pathway, particularly those from the cytochrome P450 (CYP450) family, are responsible for the formation of the characteristic methylenedioxy bridges of the stylopine molecule. nih.gov
The journey from the precursor (S)-reticuline to (S)-stylopine begins with its conversion to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). frontiersin.orgoup.com Following this, two crucial, sequential methylenedioxy bridge-forming reactions occur. First, cheilanthifoline synthase (CFS or CHS), a CYP450 enzyme, converts (S)-scoulerine to (S)-cheilanthifoline. oup.comwikipedia.org Subsequently, (S)-stylopine synthase (STS), another CYP450 enzyme, catalyzes the transformation of (S)-cheilanthifoline into (S)-stylopine. oup.comwikipedia.org The systematic name for stylopine synthase is (S)-cheilanthifoline,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming). wikipedia.org
Genetic and transcriptomic analyses in various plant species have been instrumental in identifying and characterizing these biosynthetic genes. In Chelidonium majus (greater celandine), researchers identified genes for both cheilanthifoline synthase and stylopine synthase by searching its transcriptome for sequences homologous to known stylopine synthase genes from Eschscholzia californica. oup.comoup.com This led to the identification of 38 homologous proteins, and subsequent cloning and heterologous expression in yeast confirmed their enzymatic functions. oup.com Quantitative real-time PCR (qRT-PCR) analysis in C. majus revealed that the genes for both synthases are expressed in both roots and leaves at comparable levels. oup.com Similarly, RT-PCR has been used to analyze the expression of stylopine synthase (StySyn) in the tissues of Argemone mexicana. researchgate.net
In Corydalis yanhusuo, a combination of full-length transcriptomics and targeted metabolomics was employed to discover biosynthetic genes. nih.govfrontiersin.org This work led to the cloning and identification of five candidate CYP719A enzymes. nih.gov Functional characterization showed that these enzymes exhibit strict substrate regiospecificity, being able to catalyze methylenedioxy bridge formation on either the A or D rings of the protoberberine alkaloid structure. nih.gov
Broader transcriptomic approaches, such as Digital Gene Expression (DGE) analysis and Weighted Gene Co-expression Network Analysis (WGCNA), have been applied to plants like the lotus (B1177795) (Nelumbo nucifera) to identify genes involved in related alkaloid pathways. frontiersin.org These analyses have successfully identified modules of co-expressed genes, including those encoding methyltransferases, oxidoreductases, and CYP450s, which are predicted to be involved in benzylisoquinoline alkaloid (BIA) biosynthesis. frontiersin.org Such studies provide a valuable database for identifying candidate genes in less-studied species. frontiersin.org In Papaver somniferum, comparative in silico transcriptome analysis between different cultivars has revealed differential expression patterns of BIA biosynthetic genes, including those related to stylopine. lublin.pl
Table 1: Key Enzymes and Genes in Stylopine Biosynthesis
| Enzyme Name | Abbreviation | Gene/Protein Family | Substrate | Product | Source Organism for Gene Cloning |
|---|---|---|---|---|---|
| Berberine Bridge Enzyme | BBE | FAD-dependent oxidoreductase | (S)-Reticuline | (S)-Scoulerine | Eschscholzia californica, Chelidonium majus |
| Cheilanthifoline Synthase | CFS / CHS | Cytochrome P450 (CYP719A) | (S)-Scoulerine | (S)-Cheilanthifoline | Chelidonium majus, Eschscholzia californica, Corydalis yanhusuo |
Metabolic Engineering and Synthetic Biology Strategies for Stylopine Production
The low abundance of stylopine in its natural plant sources and the complexity of its chemical synthesis have driven the development of metabolic engineering and synthetic biology approaches for its production. nih.gov By reconstructing the multi-gene biosynthetic pathway in tractable microbial hosts, researchers can create cellular factories for the de novo synthesis of stylopine and other valuable alkaloids from simple carbon sources. researchgate.netnih.gov This strategy relies on the successful identification and functional expression of all necessary plant enzymes. nih.gov
Heterologous Expression Systems for Pathway Reconstruction (e.g., Saccharomyces cerevisiae, Pichia pastoris, Escherichia coli)
Microbial hosts such as yeasts and bacteria are primary platforms for reconstructing complex plant metabolic pathways. The choice of host is critical, as plant enzymes, especially membrane-bound cytochrome P450s, can be challenging to express functionally in heterologous systems. nih.gov
Saccharomyces cerevisiae (baker's yeast) has been extensively engineered for alkaloid production. nih.gov Its eukaryotic nature provides a suitable environment for the post-translational modification and membrane localization of plant P450s. researchgate.net Researchers have successfully reconstructed the pathway from the precursor (S)-reticuline to stylopine and even further to sanguinarine (B192314) in S. cerevisiae. nih.govmdpi.com One study reported the reconstitution of a 10-gene pathway, demonstrating the complexity that can be achieved in this host. mdpi.com Optimization efforts, such as adjusting culture temperatures, have been shown to significantly improve product titers. For instance, lowering the growth temperature from 30°C to 25°C increased stylopine production 3.4-fold. nih.gov Through combined genetic and culture optimization, engineered yeast strains have achieved stylopine titers of up to 676 μg/L. nih.gov More recently, a de novo synthesis platform in S. cerevisiae starting from a simple carbon source was developed, which, after introducing the final pathway genes from Corydalis yanhusuo, yielded 32 mg/L of (S)-stylopine. nih.gov
Pichia pastoris (now Komagataella phaffii) is another yeast species widely used for heterologous protein expression, known for its ability to reach high cell densities and for its strong, inducible promoters. mdpi.com It has proven effective for producing stylopine, with some studies suggesting certain biosynthetic enzymes show higher activity in P. pastoris than in S. cerevisiae. researchgate.net One strategy involved expressing the three enzymes that convert reticuline (B1680550) to stylopine (BBE, CFS, and STS) in P. pastoris. mdpi.com This system successfully converted exogenously fed reticuline into approximately 150 nmoles of stylopine. researchgate.netmdpi.com
Escherichia coli is a prokaryotic host that is also utilized, often as part of a co-culture system with yeast. researchgate.netnih.gov While yeast is often preferred for expressing complex eukaryotic proteins like P450s, E. coli can be efficiently engineered to produce upstream precursors. researchgate.net A novel co-culture platform was established where an engineered E. coli strain produced the precursor reticuline from glycerol, which was then converted to stylopine by a co-cultured P. pastoris strain. nih.govresearchgate.net This modular approach divides the metabolic burden between two organisms. researchgate.net In this system, the highest stylopine production (approximately 20 µg/L) was achieved when the initial ratio of E. coli to P. pastoris was high, indicating that the production of the reticuline precursor by E. coli was the rate-limiting step. researchgate.net
Table 2: Examples of Heterologous Production of Stylopine
| Host Organism(s) | Precursor/Carbon Source | Key Genes Expressed | Final Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Galactose | BBE, CFS, STS, and others | 676 μg/L | nih.gov |
| Saccharomyces cerevisiae | Glucose/Ethanol (from simple carbon source) | Full pathway to (S)-scoulerine + CyCYP719As | 32 mg/L | nih.gov |
| Pichia pastoris | (R,S)-Reticuline | BBE, CYP719A5 (CFS), CYP719A2 (STS) | ~150 nmoles | researchgate.net |
Chemo-Enzymatic Synthesis Approaches for Stylopine and its Enantiomers
Chemo-enzymatic synthesis represents a hybrid approach that combines the selectivity and efficiency of biocatalysts with the versatility of traditional organic chemistry. nih.gov This strategy is particularly valuable for producing complex chiral molecules like alkaloids, as it can reduce the need for difficult protecting group manipulations and often proceeds under mild, environmentally friendly conditions in aqueous media. mdpi.comnih.gov
The application of chemo-enzymatic methods for benzylisoquinoline alkaloids often focuses on the stereoselective formation of key chiral intermediates. mdpi.com The first committed step in the biosynthesis of all BIAs, including stylopine, is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). mdpi.com An efficient chemo-enzymatic, one-pot synthesis of (S)-norcoclaurine has been developed. mdpi.com In this process, the aldehyde substrate (4-HPAA) is first generated chemically from the inexpensive starting material tyrosine, and then the NCS enzyme is used to catalyze the stereoselective condensation with dopamine. mdpi.com
While specific chemo-enzymatic routes designed exclusively for stylopine are not extensively detailed in the literature, the principles are broadly applicable. The synthesis of its enantiomers could be achieved by employing enzymes with different stereoselectivities or by developing stereodivergent chemical steps in the synthetic route. beilstein-journals.org For instance, the synthesis of both enantiomers of other complex molecules has been achieved by using lipase-mediated kinetic resolution of a key chiral alcohol intermediate, followed by stereodivergent chemical transformations to yield the final products. beilstein-journals.org Similar strategies could theoretically be applied to intermediates in a synthetic route to stylopine. The development of such methods for producing enantiopure alkaloids remains a significant goal in pharmaceutical chemistry. nih.gov
Molecular and Cellular Mechanisms of Action of Stylopine Hydrochloride
Enzyme Interaction and Inhibition Kinetics
Stylopine hydrochloride has been shown to interact with and inhibit several key enzymes involved in inflammatory and metabolic pathways.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
Stylopine has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent manner. targetmol.cominvivochem.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, stylopine reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). targetmol.cominvivochem.comselleckchem.com This suggests that stylopine's inhibitory effect on NO and PGE2 production is achieved by downregulating the expression of iNOS and COX-2. invivochem.com The reduction of these inflammatory mediators is a key aspect of its biological activity. targetmol.comselleck.co.jpselleckchem.com
Modulatory Effects on Other Metabolic and Signaling Enzymes
Research has indicated that stylopine can influence other enzymes beyond iNOS and COX-2. It has been identified as a time-dependent inhibitor of cytochrome P450 2C19 (CYP2C19), an enzyme crucial for the metabolism of many drugs. researchgate.net The IC50 value for stylopine in this context highlights its potential for clinically relevant drug interactions. researchgate.net
Furthermore, in the biosynthesis of certain alkaloids, tetrahydroprotoberberine N-methyltransferase (TNMT) catalyzes the N-methylation of (S)-stylopine. nih.gov Kinetic studies of one such enzyme, GfTNMT, showed that maximal activity was reached at a stylopine concentration of 25 μM, with pronounced substrate inhibition at higher concentrations. nih.gov The apparent affinity (Km) of GfTNMT for stylopine was approximately 15 μM, and the turnover number (kcat) was about 0.8 s⁻¹. nih.gov Another enzyme, PavNMT, also showed acceptance of stylopine as a substrate, though it exhibited a preference for other compounds. nih.gov
Receptor Binding and Ligand-Target Interactions
This compound also interacts with key cellular receptors, influencing their signaling pathways.
Analysis of Dopamine (B1211576) D1 Receptor Binding Affinities
Bioactivity-guided fractionation of Corydalis yanhusuo extracts identified stylopine as one of the isoquinoline (B145761) alkaloids that bind to the dopamine D1 receptor. nih.gov In screening assays, stylopine was shown to inhibit the binding of [³H]SCH 23390 to the human D1 receptor by more than 50% at a concentration of 10 μM. nih.gov This indicates a notable binding affinity for this receptor, suggesting a potential role in modulating dopaminergic pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Pathway Regulation
Stylopine has been investigated for its potential to regulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govfrontiersin.orgnih.gov VEGFR2 is a key receptor in angiogenesis, cell proliferation, and migration. nih.govfrontiersin.org Studies have shown that stylopine can inhibit the proliferation of human MG-63 osteosarcoma cells. nih.govnih.gov Further analysis through immunoblotting and qRT-PCR revealed that stylopine inhibits the VEGF-165-induced expression of VEGFR2 in these cells. nih.govnih.gov Specifically, treatment with stylopine at a concentration of 0.9871 µM significantly inhibited the phosphorylation of VEGFR2 and reduced the expression of the total VEGFR2 protein. nih.govfrontiersin.org In silico molecular docking studies also predict that stylopine can act as a potential compound against the human VEGFR2 tyrosine kinase domain. frontiersin.org
Investigation of Calcium Channel Modulation
The mode of action of this compound involves the modulation of calcium channels. biosynth.com While detailed mechanistic studies specifically on this compound's direct interaction with calcium channels are not extensively detailed in the provided results, its classification as a calcium channel modulator suggests it influences calcium-mediated cellular processes. biosynth.com The regulation of the VEGFR2 pathway by stylopine involves downstream signaling cascades that include calcium. nih.govfrontiersin.org
Data Tables
Table 1: Enzyme Inhibition by Stylopine
| Enzyme | Effect | Cell Line/System | Key Findings |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | RAW 264.7 macrophages | Concentration-dependent suppression of iNOS protein expression, leading to reduced NO production. targetmol.cominvivochem.com |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | RAW 264.7 macrophages | Concentration-dependent suppression of COX-2 protein expression, leading to reduced PGE2 production. targetmol.cominvivochem.com |
| Cytochrome P450 2C19 (CYP2C19) | Time-dependent inhibition | In vitro assay | Identified as a time-dependent inhibitor. researchgate.net |
Table 2: Receptor Interaction of Stylopine
| Receptor | Interaction | Cell Line/System | Key Findings |
|---|---|---|---|
| Dopamine D1 Receptor | Binding Affinity | Human D1 receptor assay | Inhibited >50% of [³H]SCH 23390 binding at 10 μM. nih.gov |
Intracellular Signaling Cascade Modulation
This compound, an alkaloid compound, demonstrates significant interaction with intracellular signaling cascades, thereby influencing a range of cellular processes. chemsrc.com Its modulatory effects are particularly noted in key pathways that govern inflammation, cell survival, and proliferation.
Influence on NF-κB and MAPK Signaling Pathways
Stylopine, also known as tetrahydrocoptisine, has been identified as a potent modulator of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. targetmol.comtargetmol.com Research indicates that stylopine exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). targetmol.comtargetmol.com This inhibition is achieved through the down-regulation of NF-κB activation. targetmol.comtargetmol.com
Furthermore, stylopine's mechanism involves the suppression of the phosphorylation of key components of the MAPK pathway, specifically ERK1/2 and p38 MAPK. targetmol.comtargetmol.com The compound's ability to interfere with these pathways suggests a significant role in controlling inflammatory processes at the cellular level. targetmol.com By inhibiting both NF-κB and MAPK signaling, stylopine can effectively disrupt the cascade that leads to the expression of various pro-inflammatory genes. targetmol.comtargetmol.com
| Signaling Pathway | Specific Target/Process | Observed Effect of Stylopine | Reference |
|---|---|---|---|
| NF-κB | NF-κB Activation | Down-regulation/Inhibition | targetmol.comtargetmol.com |
| NF-κB Expression | Inhibited | targetmol.com | |
| MAPK | phospho-ERK1/2 | Down-regulation | targetmol.comtargetmol.com |
| phospho-p38MAPK | Down-regulation | targetmol.comtargetmol.com |
Impact on Downstream Effectors of Cellular Homeostasis
The modulation of signaling pathways by stylopine leads to significant impacts on various downstream effectors that are crucial for maintaining cellular homeostasis. One of the key areas of influence is the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, which is vital for processes like cell proliferation, migration, and angiogenesis. nih.gov
In-vitro studies on human osteosarcoma cells (MG-63) have shown that stylopine effectively inhibits the expression of the VEGFR2 gene and the phosphorylation of the VEGFR2 protein induced by VEGF-165. nih.gov This action consequently inactivates the downstream signaling molecules in the VEGFR2 pathway. nih.gov The tangible effects of this inhibition include a reduction in cell proliferation and migration. nih.gov
Furthermore, stylopine's influence extends to effectors involved in apoptosis and inflammation. The compound has been shown to induce mitochondrial membrane damage, a key event leading to programmed cell death or apoptosis. nih.gov In the context of inflammation, stylopine reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. targetmol.comtargetmol.com
| Downstream Effector/Process | Cellular Context | Observed Effect of Stylopine | Reference |
|---|---|---|---|
| VEGFR2 Expression (Gene and Protein) | Human Osteosarcoma Cells (MG-63) | Inhibited | nih.gov |
| VEGFR2 Phosphorylation | Human Osteosarcoma Cells (MG-63) | Inhibited | nih.gov |
| Cell Proliferation | Human Osteosarcoma Cells (MG-63) | Inhibited | nih.gov |
| Cell Migration | Human Osteosarcoma Cells (MG-63) | Inhibited | nih.gov |
| Mitochondrial Membrane Potential | Human Osteosarcoma Cells (MG-63) | Damage/Disruption leading to apoptosis | nih.gov |
| TNF-α Production | - | Inhibition | targetmol.comtargetmol.com |
| IL-6 Production | - | Inhibition | targetmol.comtargetmol.com |
| Nitric Oxide (NO) Production | - | Reduced | targetmol.com |
Investigations of Molecular Associations with Cellular Proteins (e.g., CmMLP1)
Research into the molecular interactions of stylopine has revealed potential associations with specific cellular proteins. Studies on the latex of Chelidonium majus (greater celandine) have led to the isolation and identification of a novel major latex protein designated as CmMLP1. nih.govresearchgate.net This protein, composed of 147 amino acids, possesses a conserved hydrophobic cavity. nih.govresearchgate.net
Chromatographic analysis of the latex showed that several alkaloids co-localize with protein-rich fractions containing CmMLP1, suggesting a molecular association between the protein and these alkaloids. nih.gov While molecular docking studies confirmed a high affinity of berberine (B55584), 8-hydroxycheleritrine, and dihydroberberine (B31643) for the hydrophobic cavity of CmMLP1, stylopine was also identified within these alkaloid-containing fractions. nih.govresearchgate.net Specifically, the highest relative signal intensities for stylopine were detected in fractions 25–26, alongside sanguinarine (B192314) and 8-hydroxycheleritrine. nih.gov
This co-localization strongly suggests an interaction between stylopine and proteins within the latex, such as CmMLP1. nih.gov Although direct high-affinity binding of stylopine to the hydrophobic cavity of CmMLP1 has not been explicitly detailed in the same manner as for berberine, their coexistence in the same fractions points towards a significant molecular association that may influence the biological activity of both the alkaloid and the protein. nih.govresearchgate.net
| Alkaloid | Nature of Association with CmMLP1 | Reference |
|---|---|---|
| Stylopine | Co-localized in protein-rich fractions, suggesting molecular association. Found in fractions 25-26. | nih.gov |
| Berberine | High affinity for the hydrophobic cavity of CmMLP1 (confirmed by molecular docking). | nih.govresearchgate.net |
| 8-Hydroxycheleritrine | High affinity for the hydrophobic cavity of CmMLP1 (confirmed by molecular docking). | nih.govresearchgate.net |
| Dihydroberberine | High affinity for the hydrophobic cavity of CmMLP1 (confirmed by molecular docking). | nih.govresearchgate.net |
| Sanguinarine | Co-localized with CmMLP1; found in fractions 25-26 with stylopine. | nih.gov |
| Coptisine | Co-localized with CmMLP1; found in fractions 22-23. | nih.gov |
| Chelidonine (B1668607) | Co-localized with CmMLP1; found in fractions 22-23. | nih.gov |
| Protopine (B1679745) | Co-localized with CmMLP1; found in fractions 22-23. | nih.gov |
Cellular and Preclinical in Vitro and in Vivo Mechanistic Studies of Stylopine Hydrochloride
In Vitro Cellular Responses and Assays
In vitro studies have provided significant insights into the cellular and molecular mechanisms through which stylopine exerts its effects. These investigations have primarily utilized cancer cell lines and immune cells to model its anti-proliferative, pro-apoptotic, anti-metastatic, and immunomodulatory properties.
The anti-proliferative activity of stylopine has been evaluated against several human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
In a study involving human osteosarcoma (MG-63) cells, stylopine demonstrated a potent inhibitory effect on cell proliferation. nih.govnih.govfrontiersin.org The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, was determined to be 0.987 µM for stylopine, compared to 2.107 µM for the standard drug Axitinib, indicating higher potency in this specific cell line. frontiersin.org
Further studies have assessed its activity against gastric cancer cell lines. In HGC-27 cells, stylopine showed an IC₅₀ of 55.06 μM, while in MGC-803 cells, the IC₅₀ was 107.3 μM after a 24-hour treatment. medchemexpress.commedchemexpress.com In contrast, it exhibited low cytotoxicity against the normal human gastric epithelial cell line (GES-1), with an IC₅₀ value greater than 150 μM. medchemexpress.commedchemexpress.com The cytotoxic effects of stylopine have also been noted in other cancer cell lines, such as those for colon and breast cancer, with varying degrees of potency suggesting cell-type specificity. researchgate.net
| Cell Line | Cell Type | Assay | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| MG-63 | Human Osteosarcoma | MTT | 0.987 | frontiersin.org |
| HGC-27 | Human Gastric Cancer | MTT | 55.06 | medchemexpress.commedchemexpress.com |
| MGC-803 | Human Gastric Cancer | MTT | 107.3 | medchemexpress.commedchemexpress.com |
| GES-1 | Human Gastric Epithelial (Normal) | MTT | > 150 | medchemexpress.commedchemexpress.com |
Stylopine has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Morphological changes associated with apoptosis are often visualized using dual staining with Acridine Orange (AO) and Ethidium Bromide (EtBr). AO can permeate all cells and makes the nuclei appear green, while EtBr is only taken up by cells with compromised membrane integrity, causing their nuclei to appear red. rjptonline.org This method allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells. rjptonline.orgnih.gov
In studies on MG-63 osteosarcoma cells, treatment with stylopine led to characteristic apoptotic changes as confirmed by EtBr/AO staining. nih.govnih.govfrontiersin.org This indicates that stylopine triggers cell death through an apoptotic pathway. nih.gov
The induction of apoptosis by stylopine is linked to its ability to disrupt mitochondrial function. nih.govnih.gov The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health, and its loss is an early event in apoptosis. Assays using dyes like JC-10 are employed to measure MMP. nih.gov In MG-63 cells, stylopine was found to cause damage to the mitochondrial membrane, leading to a decrease in MMP. nih.govnih.govfrontiersin.org This disruption of the mitochondrial membrane is a critical step that leads to the activation of the apoptotic cascade. nih.gov
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. sigmaaldrich.com The Transwell migration assay, or Boyden chamber assay, is a common method used to study cell migration in vitro. plos.org In this assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.gov
Research has demonstrated that stylopine can inhibit the migration of cancer cells. nih.govnih.gov In a study using human osteosarcoma MG-63 cells, a Transwell migration assay showed that stylopine significantly inhibited cell migration induced by Vascular Endothelial Growth Factor (VEGF). nih.govnih.govfrontiersin.org Microscopic observation revealed a decreased number of migrated MG-63 cells in the presence of stylopine. nih.gov These findings suggest that stylopine has the potential to interfere with the metastatic process by impeding cancer cell motility. nih.gov
To understand the molecular targets of stylopine, researchers have analyzed its effects on gene and protein expression using quantitative real-time polymerase chain reaction (qRT-PCR) and immunoblotting (Western blotting).
In osteosarcoma MG-63 cells, studies have focused on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for cell proliferation, migration, and angiogenesis. nih.govnih.gov Analysis by qRT-PCR revealed that stylopine treatment led to the downregulation of VEGFR2 gene expression. nih.gov
Consistent with the gene expression data, immunoblotting analysis showed that stylopine also inhibits the expression of the VEGFR2 protein. nih.govnih.gov Specifically, stylopine was found to significantly inhibit the VEGF-165-induced phosphorylation of the VEGFR2 protein and reduce the expression of total VEGFR2. nih.gov These results indicate that stylopine exerts its anti-cancer effects, at least in part, by targeting and inhibiting the VEGFR2 signaling pathway at both the gene and protein levels. nih.govnih.govfrontiersin.org
Stylopine has demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro models, particularly using macrophage cell lines like RAW 264.7. targetmol.comnih.govinvivochem.com While it shows no cytotoxic effect on unstimulated RAW 264.7 cells, stylopine effectively reduces the inflammatory response triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. targetmol.comnih.govinvivochem.com
Upon LPS stimulation, stylopine treatment leads to a concentration-dependent reduction in the production of key inflammatory mediators, including:
Nitric Oxide (NO) targetmol.comnih.govinvivochem.com
Prostaglandin (B15479496) E2 (PGE2) targetmol.comnih.govinvivochem.com
Tumor Necrosis Factor-alpha (TNF-α) targetmol.comnih.govinvivochem.com
Interleukin-1beta (IL-1β) targetmol.comnih.govinvivochem.com
Interleukin-6 (IL-6) targetmol.comnih.govinvivochem.com
Mechanistically, the reduction in NO and PGE2 production is attributed to the suppression of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. targetmol.comnih.govinvivochem.com These findings suggest that stylopine's anti-inflammatory effects are mediated by inhibiting the expression of key pro-inflammatory enzymes and cytokines in macrophages. targetmol.comnih.gov These immunomodulatory properties contribute to its potential therapeutic applications in inflammatory conditions. selleckchem.comselleckchem.comchalmers.se
| Cell Model | Stimulant | Mediator/Protein | Effect of Stylopine | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Reduced Production | targetmol.comnih.govinvivochem.com |
| Prostaglandin E2 (PGE2) | Reduced Production | targetmol.comnih.govinvivochem.com | ||
| TNF-α | Reduced Production | targetmol.comnih.govinvivochem.com | ||
| IL-1β | Reduced Production | targetmol.comnih.govinvivochem.com | ||
| IL-6 | Reduced Production | targetmol.comnih.govinvivochem.com | ||
| iNOS | Suppressed Protein Expression | targetmol.comnih.gov | ||
| COX-2 | Suppressed Protein Expression | targetmol.comnih.gov |
Preclinical In Vivo Mechanistic Investigations Using Animal Models
While in vitro studies provide a foundational understanding of stylopine's mechanisms, preclinical in vivo investigations using animal models are crucial for validating these findings in a complex biological system. Information on in vivo mechanistic studies specifically for stylopine hydrochloride is limited, though research on related alkaloids and extracts from plants like Chelidonium majus offers some context.
For instance, an ethanol-water extract of C. majus roots and rhizomes, which contain a variety of alkaloids including stylopine, was found to be inactive in animal models of leukemia and carcinosarcoma. europa.eu In another study, the alkaloids chelidonine (B1668607) and protopine (B1679745), when tested for anti-tumor activity against sarcoma 180 and Erlich carcinoma in mice, showed only insignificant tumor inhibition. europa.eu However, a defatted extract of C. majus demonstrated a significant reduction in the number of metastases in a murine model of pancreatic cancer, suggesting an anti-metastatic potential in vivo that warrants further investigation. uantwerpen.be
Regarding its anti-inflammatory properties, related isoquinoline (B145761) alkaloids have shown effects in animal models. For example, palmatine (B190311) has demonstrated chondroprotective effects in an experimental osteoarthritis model. sci-hub.se While these studies point to the potential in vivo activities of the broader class of compounds to which stylopine belongs, more specific preclinical animal studies are needed to fully elucidate the in vivo mechanisms of action of this compound itself. nih.govnih.gov
Exploration of Anti-Inflammatory Mechanisms in Animal Systems
Stylopine, also known as Tetrahydrocoptisine, has demonstrated significant anti-inflammatory effects in various preclinical animal models of acute and chronic inflammation. invivochem.combiocrick.com In vivo studies have shown that pretreatment with stylopine can inhibit paw edema induced by carrageenan and ear edema induced by xylene, indicating its potential to suppress inflammatory responses in tissues. biocrick.com
In a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, stylopine administration significantly inhibited the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) into the serum. biocrick.com The mechanistic basis for this anti-inflammatory activity has been further elucidated through studies on macrophages. In vitro experiments using LPS-stimulated RAW 264.7 macrophage cells and peritoneal macrophages showed that stylopine dose-dependently reduced the production of key inflammatory mediators. biocrick.comnih.gov These include nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, interleukin-1beta (IL-1β), and interleukin-6 (IL-6). biocrick.comnih.gov
The suppression of these mediators is linked to the downregulation of their corresponding gene expression. biocrick.com Stylopine was found to markedly suppress the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner. nih.govtargetmol.com Further investigation into the molecular pathways revealed that stylopine's anti-inflammatory effects are mediated, at least in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. biocrick.commedchemexpress.com Another study corroborated these findings, showing a reduction in pro-inflammatory TNF-α and IL-6, alongside an elevation of the anti-inflammatory cytokine IL-10. nih.gov
| Model System | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|
| Carrageenan-Induced Paw Edema (in vivo) | Inhibited paw edema | Suppression of acute inflammation | biocrick.com |
| Xylene-Induced Ear Edema (in vivo) | Inhibited ear edema | Suppression of acute inflammation | biocrick.com |
| LPS-Induced Systemic Inflammation (in vivo, mice) | Inhibited serum TNF-α release | Systemic anti-inflammatory effect | biocrick.com |
| LPS-Stimulated RAW 264.7 Macrophages (in vitro) | Reduced production of NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of iNOS and COX-2 protein expression | nih.gov |
| LPS-Stimulated Peritoneal Macrophages (in vitro) | Inhibited production of TNF-α, IL-6, NO | Downregulation of TNF-α and IL-6 mRNA; Inhibition of NF-κB and MAPK pathways | biocrick.com |
Dissection of Biological Pathway Regulation in Disease Models (e.g., Osteosarcoma Xenograft Models)
The regulatory effects of stylopine on biological pathways have been notably studied in the context of cancer, particularly osteosarcoma. nih.govnih.gov While research on in vivo osteosarcoma xenograft models is limited, in vitro studies using human MG-63 osteosarcoma cells have provided significant insights into its mechanism of action. nih.govresearchgate.net Osteosarcoma is a primary bone cancer where the activation of the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway is a key therapeutic target. nih.govnih.govresearchgate.net
Studies have identified stylopine as a potential inhibitor of the VEGFR-2 signaling cascade. nih.gov In MG-63 cells stimulated with vascular endothelial growth factor (VEGF-165), stylopine treatment was shown to significantly inhibit the phosphorylation of VEGFR2 and reduce the total expression of the VEGFR2 protein. nih.gov This action effectively blocks the initial step in a signaling cascade that governs cell proliferation, migration, and survival. nih.govresearchgate.net
The downstream consequences of VEGFR-2 inhibition by stylopine include the inactivation of critical signaling pathways such as the PI3K-Akt and MAPK pathways, which are implicated in the pathogenesis of osteosarcoma. nih.gov The cellular effects observed in MG-63 cells following stylopine treatment include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), damage to the mitochondrial membrane, and inhibition of cancer cell migration. nih.govresearchgate.net These findings suggest that stylopine's anti-tumor activity in this model is achieved by targeting and disrupting the VEGFR-2 pathway, thereby presenting it as a potential candidate for regulating disease-related biological pathways. nih.govnih.gov
| Assay/Method | Effect of Stylopine | Biological Pathway Implication | Reference |
|---|---|---|---|
| Immunoblotting and qRT-PCR | Inhibits VEGF-165 induced VEGFR2 expression and phosphorylation | Blocks VEGFR-2 signaling pathway | nih.govnih.gov |
| MTT Assay | Inhibits cell proliferation | Disruption of cell survival pathways (e.g., PI3K-Akt, MAPK) | nih.govresearchgate.net |
| EtBr/AO Staining & MMP Assay | Induces apoptosis and mitochondrial membrane damage | Activation of apoptotic pathways | nih.govresearchgate.net |
| Transwell Migration Assay | Inhibits VEGF-165 induced cell migration | Inhibition of pathways controlling cell motility | nih.govnih.gov |
Biomarker Profiling and Pharmacodynamic Assessment in Animal Cohorts
Biomarker profiling in preclinical studies provides measurable indicators of a compound's pharmacodynamic effects. For stylopine, a panel of inflammatory and cancer-related biomarkers has been identified that are modulated by its activity in cellular and animal models.
In the context of inflammation, the pharmacodynamic effect of stylopine is characterized by a dose-dependent reduction of several key biomarkers. nih.gov Studies in animal cohorts and cell cultures have established that stylopine treatment leads to a significant decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. biocrick.comnih.gov Furthermore, the production of NO and PGE2, crucial mediators of the inflammatory response, is also suppressed. nih.gov The expression levels of the enzymes iNOS and COX-2 serve as critical biomarkers for stylopine's anti-inflammatory action, with their protein expression being markedly inhibited. nih.govtargetmol.com
In disease models such as osteosarcoma, VEGFR2 has been identified as a primary biomarker target for stylopine. nih.gov Pharmacodynamic assessments in vitro show that stylopine inhibits both the expression and the phosphorylation (activation) of VEGFR2, indicating a direct engagement with this therapeutic target. nih.gov The subsequent inhibition of cell proliferation and migration serves as a functional readout of this target engagement. nih.gov
| Disease Context | Biomarker | Effect of Stylopine | Model System | Reference |
|---|---|---|---|---|
| Inflammation | TNF-α, IL-6, IL-1β | Decreased Production/Release | LPS-stimulated Macrophages; Animal Models | biocrick.comnih.gov |
| Nitric Oxide (NO) | Decreased Production | LPS-stimulated Macrophages | biocrick.comnih.gov | |
| Prostaglandin E2 (PGE2) | Decreased Production | LPS-stimulated Macrophages | nih.gov | |
| iNOS Protein | Decreased Expression | LPS-stimulated Macrophages | nih.govtargetmol.com | |
| COX-2 Protein | Decreased Expression | LPS-stimulated Macrophages | nih.govtargetmol.com | |
| Osteosarcoma | VEGFR-2 (Total & Phosphorylated) | Decreased Expression & Phosphorylation | Human MG-63 Osteosarcoma Cells | nih.govnih.gov |
Analytical Methodologies for the Characterization and Quantification of Stylopine Hydrochloride
Extraction and Isolation Techniques from Botanical Sources and Biological Samples
The initial and critical step in the analysis of stylopine hydrochloride is its efficient extraction and isolation from the source material. The choice of method depends on the nature of the matrix (botanical or biological) and the intended subsequent analysis.
For botanical sources , such as plants from the Papaveraceae family (e.g., Chelidonium majus and Corydalis species), where stylopine is a known constituent, extraction is typically performed using organic solvents. The dried and powdered plant material is often subjected to maceration, sonication, or Soxhlet extraction with solvents like methanol, ethanol, or a mixture of chloroform (B151607) and methanol. Acidified solvents are sometimes used to enhance the extraction of basic alkaloids like stylopine by forming their more soluble salts. Following initial extraction, a liquid-liquid extraction procedure is often employed to partition the alkaloids from other plant constituents. The pH of the aqueous extract is adjusted to an alkaline range to convert the alkaloid salts back to their free base form, which can then be extracted into an immiscible organic solvent like chloroform or dichloromethane. Further purification can be achieved through techniques such as column chromatography over silica (B1680970) gel or alumina, or by preparative high-performance liquid chromatography (HPLC).
In the context of biological samples such as plasma or urine, the concentration of this compound is typically much lower, and the matrix is significantly more complex. Therefore, more selective and sensitive extraction techniques are required. Solid-phase extraction (SPE) is a widely used method for the cleanup and pre-concentration of analytes from biological fluids. mdpi.com For SPE, a cartridge containing a suitable sorbent (e.g., C18 or a mixed-mode cation exchange resin) is conditioned, and the biological sample is loaded onto it. mdpi.com Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. mdpi.com Liquid-liquid extraction (LLE) is another common technique where the biological fluid, after pH adjustment, is extracted with an organic solvent to isolate the analyte. mdpi.com
Advanced Chromatographic Separation and Detection
Following extraction and preliminary purification, various chromatographic techniques are utilized for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in plant extracts and pharmaceutical formulations. A validated HPLC-UV method provides a reliable means for determining the concentration of the compound. nih.govnih.govresearchgate.netgoogle.comupm.edu.my
For chiral analysis, as stylopine exists as enantiomers, HPLC with a chiral stationary phase (CSP) is essential for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective in resolving racemic mixtures of alkaloids. researchgate.netscirp.orgnih.govnih.govresearchgate.net The separation is based on the differential interactions of the enantiomers with the chiral selector on the stationary phase, leading to different retention times.
Table 1: Representative HPLC Method Parameters for Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength corresponding to the maximum absorbance of stylopine (e.g., 290 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the qualitative analysis of alkaloids, including stylopine, in complex mixtures. nih.gov This technique is particularly useful for alkaloid profiling of plant extracts. The separation of compounds is achieved based on their volatility and interaction with the GC column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules. researchgate.netresearchgate.net The characteristic mass spectrum of stylopine, with its specific molecular ion and fragment ions, allows for its unambiguous identification. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for the analysis of natural products. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. SFC offers advantages such as faster analysis times and reduced solvent consumption. A validated ultra-high performance supercritical fluid chromatography (UHPSFC) method has been successfully applied for the simultaneous determination of several benzylisoquinoline alkaloids, including stylopine, in Chelidonium majus.
Table 2: Validation Parameters of a UHPSFC Method for Stylopine Analysis
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | ≥ 0.9997 |
| Intra-day Precision (RSD%) | < 2.99% |
| Inter-day Precision (RSD%) | < 2.76% |
| Limit of Detection (LOD) | Below 2.57 µg/mL |
| Limit of Quantification (LOQ) | Below 7.72 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of drugs and their metabolites in biological fluids. mdpi.comnih.govmdpi.com This technique combines the superior separation capabilities of HPLC with the specific detection and structural elucidation power of tandem mass spectrometry. In a typical LC-MS/MS method for stylopine quantification in plasma, the analyte is first separated on a reverse-phase column. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of stylopine is selected and fragmented to produce a characteristic product ion, ensuring high specificity and minimizing matrix interference. nih.govnih.gov
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective method for the semiquantitative analysis of stylopine in plant extracts. nih.gov In this technique, the extract is spotted on a TLC plate, which is then developed in a suitable mobile phase to separate the components. nih.govnih.govvedomostincesmp.ruscielo.br The plate is then scanned with a densitometer at a specific wavelength, and the amount of stylopine can be estimated by comparing the peak area of its spot to that of a known standard. nih.govnih.govvedomostincesmp.ruscielo.br While not as precise as HPLC or LC-MS/MS, HPTLC-densitometry is a valuable tool for rapid screening and quality control of herbal materials. nih.govnih.govvedomostincesmp.ruscielo.br
Spectroscopic Techniques for Structural Verification in Research Contexts
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are synergistically used to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For stylopine, ¹H (proton) and ¹³C (carbon-13) NMR are used to map the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of stylopine provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals typically observed for the stylopine free base in a solvent like deuterated chloroform (CDCl₃) include distinct peaks for the aromatic protons, the protons of the two methylenedioxy groups, and the aliphatic protons of the tetrahydroisoquinoline core. The chemical shifts (δ) are measured in parts per million (ppm).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for stylopine will show distinct signals for the aromatic carbons, the carbons of the methylenedioxy groups, the methylene (B1212753) (-CH₂-) carbons, and the methine (-CH-) carbon at the stereocenter.
Representative ¹H and ¹³C NMR Spectral Data for Stylopine (Free Base) (Note: Data is for the free base form, as comprehensive data for the hydrochloride salt is not consistently available in published literature. Shifts are approximate and can vary.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 6.65 (s) | 107.5 |
| H-4 | 6.58 (s) | 105.2 |
| H-9 | 6.72 (d) | 108.3 |
| H-10 | 6.69 (d) | 128.5 |
| H-13a | 3.55 (d) | 59.8 |
| O-CH₂-O (C2, C3) | 5.91 (s) | 100.8 |
| O-CH₂-O (C10, C11) | 5.90 (s) | 101.0 |
| Aliphatic Protons | 2.60 - 3.20 (m) | 29.1, 47.5, 51.3 |
| Aromatic Quaternary C | - | 127.4, 128.8, 143.9, 145.8 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. When subjected to ionization, the stylopine molecule forms a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), and subsequently breaks apart into characteristic fragment ions.
The mass spectrum of stylopine typically shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern is key to confirming the identity, often involving cleavages of the tetrahydroisoquinoline ring system. A characteristic fragmentation pathway involves a retro-Diels-Alder (RDA) reaction, which is common for this class of alkaloids. This leads to the formation of specific daughter ions that are diagnostic for the stylopine structure.
Key Mass Spectrometry Fragmentation Data for Stylopine
| m/z (mass-to-charge ratio) | Interpretation |
| 323 | Molecular Ion [M]⁺ of Stylopine (free base) |
| 324 | Protonated Molecule [M+H]⁺ of Stylopine (free base) |
| 176 | Major fragment from RDA cleavage |
| 148 | Fragment corresponding to the methylenedioxy-substituted isoquinoline (B145761) portion |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching (ether linkages): Strong absorptions in the 1250-1000 cm⁻¹ region, characteristic of the methylenedioxy groups.
N-H stretching (for the hydrochloride salt): A broad band may be observed in the 2700-2400 cm⁻¹ range, indicative of the protonated amine salt.
Characteristic FT-IR Absorption Bands for Stylopine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1620 - 1450 |
| C-O-C (Methylenedioxy) | Asymmetric Stretching | 1260 - 1230 |
| C-O-C (Methylenedioxy) | Symmetric Stretching | 1040 - 1020 |
| C-N | Stretching | 1350 - 1250 |
Purity Assessment and Standardization of Research-Grade this compound
The purity of research-grade this compound is crucial for obtaining accurate and reliable experimental results. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar mixture, often consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
A typical HPLC analysis for this compound purity involves dissolving a precisely weighed sample in a suitable solvent and injecting it into the HPLC system. The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance.
The purity is determined by measuring the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A validated HPLC method provides information on the presence of any impurities, such as synthetic byproducts or degradation products. Purity levels for research-grade this compound are often expected to be ≥98% or higher.
Typical Parameters for a Validated RP-HPLC Method for Purity Assessment
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Spectrophotometry (e.g., at 230 nm or 285 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 10 - 20 µL |
Standardization
The standardization of research-grade this compound involves using a highly characterized reference standard. This primary standard is a batch of the compound that has been thoroughly analyzed to confirm its identity and establish its purity with a high degree of confidence using the analytical methods described above (NMR, MS, FT-IR, and HPLC).
For routine quality control, a well-characterized reference standard of this compound is used to calibrate the HPLC method. This allows for the accurate quantification of the compound in different batches and ensures consistency across various research studies. The standardization process, underpinned by these robust analytical methodologies, guarantees the quality and reliability of the research-grade material.
Structure Activity Relationship Sar Studies of Stylopine and Its Derivatives
Elucidation of Structural Determinants for Enzyme Inhibition and Receptor Binding
The specific arrangement of atoms and functional groups within the stylopine scaffold is critical for its ability to inhibit enzymes and bind to receptors. The core tetracyclic ring system forms the basic framework for these interactions. lookchem.com
Enzyme Inhibition:
Acetylcholinesterase (AChE): Stylopine has been identified as an inhibitor of acetylcholinesterase, an enzyme implicated in the cholinergic hypothesis of Alzheimer's disease. medrxiv.org In a study of isoquinoline (B145761) alkaloids, stylopine demonstrated AChE inhibitory activity with an IC50 value of 15.8 µM. nih.gov This indicates that the protoberberine structure is a viable scaffold for AChE inhibition. Computational docking studies have been used to explore the binding of stylopine and related compounds to the active site of AChE, aiming to understand the molecular interactions that govern this inhibition. medrxiv.org
Casein Kinase-2 (CK2): Research has shown that (S)-Stylopine exhibits a strong affinity and specific interaction with Casein Kinase-2 (CK2), a protein kinase involved in cell growth and proliferation, making it a notable CK2 inhibitor. researchgate.net Molecular docking and simulation studies suggest that stylopine could act as a potential ATP competitive inhibitor of CK2. rsc.org
Tetrahydroprotoberberine N-methyltransferase (TNMT): In studies of this enzyme, which is involved in the biosynthesis of other alkaloids, stylopine acts as a substrate. The enzyme shows maximal activity at a specific concentration of stylopine (25 μM), with higher concentrations leading to substrate inhibition. nih.gov This interaction highlights the specific recognition of the stylopine structure by the enzyme's active site.
Receptor Binding:
Dopamine (B1211576) D1 Receptor: Stylopine is among several isoquinoline alkaloids that have been screened for their binding affinity to the dopamine D1 receptor. dntb.gov.uanih.gov In one study, stylopine was found to inhibit the binding of a radioligand to the human D1 receptor by more than 50% at a concentration of 10 μM, although its affinity was weaker than other tested alkaloids like isocorypalmine. mdpi.com The stereochemistry and the nature of the substituents on the alkaloid structure are key determinants of binding affinity. nih.govmdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Molecular docking studies have predicted that stylopine has a high binding affinity for the kinase domain of VEGFR2, a key target in cancer therapy. nih.gov The predicted binding energy for stylopine was found to be more favorable than that of the standard inhibitor, axitinib, suggesting that the stylopine structure is well-suited for interaction with the VEGFR2 active site. nih.govresearchgate.net
The presence and position of the methylenedioxy groups on the A and D rings of the protoberberine core are considered important for its biological profile.
Impact of Stereoisomerism on Biological Activity and Specificity
Stylopine exists as two stereoisomers, or enantiomers: (+)-stylopine and (-)-stylopine (B192457), due to the presence of a chiral center at the C-13a position. lookchem.comcymitquimica.com This three-dimensional arrangement is a critical factor that significantly influences its interaction with biological targets, which are themselves chiral.
The specific optical rotation, denoted by (+) or (-), can lead to differential binding affinities and potencies at various receptors and enzymes. cymitquimica.com For instance, in the broader class of protoberberine alkaloids, the stereochemistry is a well-established determinant of activity at dopamine receptors. Studies on related compounds like tetrahydropalmatine (B600727) (THP) have shown that the l-enantiomer (B50610) (levo- or (-)-form) is significantly more potent as a dopamine receptor antagonist than the d-enantiomer (dextro- or (+)-form). nih.govmdpi.com While direct comparative studies on the enantiomers of stylopine are less common in the reviewed literature, the principles of stereospecificity observed for closely related alkaloids strongly suggest that the biological activity of stylopine is also enantiomer-dependent.
The (-)-stylopine enantiomer is often the form isolated from natural plant sources. cymitquimica.com Its specific three-dimensional conformation dictates how it fits into the binding pockets of target proteins. The biosynthesis of stylopine in plants is also stereospecific, involving enzymes like (S)-stylopine synthase, which produces a specific stereoisomer. ontosight.ai This inherent chirality in nature underscores its importance for biological function. The differential activity between stereoisomers is fundamental to SAR, as it confirms that specific, ordered interactions, rather than general physicochemical properties, are responsible for the compound's effects.
Rational Design and Synthesis of Stylopine Analogues for Enhanced Research Utility
The chemical scaffold of stylopine serves as a template for the rational design and synthesis of new molecules, or analogues, with potentially improved properties for research. By systematically modifying the stylopine structure, chemists can probe the SAR and develop compounds with greater potency, selectivity, or other desirable characteristics.
One common strategy involves the modification of the substituents on the aromatic rings or the alteration of the core tetracyclic system. For example, the Hofmann degradation, a chemical reaction, has been applied to stylopine methiodide (a derivative of stylopine) to cleave the C-N bond, resulting in the formation of a dibenzo[c,g]azecine structure in a 36% yield. uniba.it This demonstrates how the stylopine framework can be chemically manipulated to create entirely new, larger ring systems with different conformational properties and potentially novel pharmacological profiles.
The synthesis of analogues allows researchers to explore key questions, such as:
What is the role of the methylenedioxy bridges? Replacing them with methoxy (B1213986) groups or other substituents can reveal their importance for binding to a specific target.
How does N-alkylation affect activity? The nitrogen atom in the stylopine structure is a key site for modification.
Can the tetracyclic core be altered? Creating derivatives where the ring system is opened or modified can lead to compounds with different biological targets. uniba.it
These synthetic efforts, guided by SAR principles, are essential for transforming natural products like stylopine into valuable chemical probes for studying complex biological systems.
Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, Virtual Screening)
Computational chemistry has become an indispensable tool for investigating the SAR of stylopine, providing insights that complement experimental data.
Molecular Docking: This technique predicts the preferred orientation of a molecule (like stylopine) when bound to a target protein.
VEGFR2: Docking studies of stylopine with the human VEGFR2 kinase domain predicted a binding energy of -10.1 kcal/mol and an inhibition constant (Ki) of 39.52 nM. nih.gov These in silico results suggested a higher binding affinity for stylopine compared to the standard drug axitinib, a hypothesis that was later supported by in vitro experiments. nih.govresearchgate.net
Acetylcholinesterase (AChE): Virtual screening and molecular docking have been used to test a range of phytochemicals, including stylopine, as potential AChE inhibitors. medrxiv.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between stylopine and the amino acid residues in the enzyme's active site.
Casein Kinase-2 (CK2): Molecular docking has been instrumental in suggesting that stylopine could act as an ATP competitive inhibitor of CK2. rsc.org The simulations show how stylopine fits into the ATP-binding pocket of the enzyme. researchgate.netrsc.org
Virtual Screening: This computational method involves rapidly screening large libraries of compounds to identify those most likely to bind to a drug target. Virtual screening of a library of benzylisoquinoline alkaloids identified stylopine as a top candidate for binding to the VEGFR2 kinase domain. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the movement and stability of the stylopine-protein complex over time. For instance, MD simulations were used to corroborate the docking results for the interaction between CK2 and stylopine, providing a more dynamic picture of the binding. rsc.org
These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, and they provide a detailed molecular-level understanding of the SAR of stylopine and its derivatives.
Interactive Data Table: Computational Docking of Stylopine with Enzyme Targets
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Computational Method | Reference |
| Stylopine | VEGFR2 | -10.1 | 39.52 nM | AutoDock 4.2.6 | nih.gov |
| Axitinib (Standard) | VEGFR2 | -9.28 | 156.94 nM | AutoDock 4.2.6 | nih.gov |
| Stylopine | CK2 | Not explicitly stated, but identified as a potential ATP competitive inhibitor | Not explicitly stated | Molecular Docking | rsc.org |
| Stylopine | AChE | Not explicitly stated, but identified as a potential inhibitor | Not explicitly stated | Molecular Docking | medrxiv.org |
Future Research Trajectories and Innovations in Stylopine Hydrochloride Research
Identification of Novel Molecular Targets and Mechanistic Pathways
Future research will focus on identifying new molecular targets for stylopine and elucidating the intricate mechanistic pathways through which it exerts its effects. While studies have identified targets like the vascular endothelial growth factor receptor 2 (VEGFR2), a comprehensive understanding of its interactions with other cellular components is still emerging. nih.govnih.gov Advanced biochemical and molecular biology techniques will be instrumental in mapping the complete interactome of stylopine.
Key Research Areas:
Target Deconvolution: Employing techniques such as affinity chromatography-mass spectrometry and chemical proteomics to identify direct binding partners of stylopine within the cell.
Pathway Analysis: Utilizing systems biology approaches to understand how stylopine modulates complex signaling networks beyond its primary targets.
Exploration of Anti-inflammatory and Neuroprotective Effects: Investigating the molecular basis for its observed anti-inflammatory and neuroprotective properties, potentially uncovering novel therapeutic avenues for a range of diseases. targetmol.com
Application of Advanced Imaging Techniques for Mechanistic Insights in Preclinical Models
The use of advanced imaging technologies in preclinical models will provide unprecedented spatial and temporal resolution of stylopine's action within a living organism. nih.gov These techniques will allow researchers to visualize drug distribution, target engagement, and downstream cellular responses in real-time.
| Imaging Technique | Application in Stylopine Research | Potential Insights |
| Positron Emission Tomography (PET) | Development of radiolabeled stylopine analogs to track its biodistribution and target occupancy. nih.gov | Quantitative assessment of drug concentration in specific tissues and tumors. |
| Super-Resolution Microscopy (e.g., STED, SIM) | Visualization of stylopine's interaction with subcellular structures and molecular complexes. nih.gov | Detailed understanding of how stylopine influences cellular processes at the nanoscale. |
| Photoacoustic Imaging (PAI) | Non-invasive imaging of tumor vasculature and oxygenation in response to stylopine treatment. mdpi.com | Evaluation of the anti-angiogenic effects of stylopine in a dynamic in vivo setting. |
Integration with Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding
Integrating stylopine research with omics technologies will offer a holistic view of its biological effects. nih.gov Proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can identify alterations in cellular metabolism following stylopine treatment. mdpi.comnih.gov
Potential Applications:
Biomarker Discovery: Identifying protein or metabolite signatures that predict sensitivity or resistance to stylopine, aiding in patient stratification.
Mechanism of Action Elucidation: Uncovering novel pathways and cellular processes affected by stylopine through comprehensive analysis of the proteome and metabolome. mdpi.com
Toxicity Prediction: Assessing the impact of stylopine on global protein and metabolite profiles to predict potential off-target effects.
Development of Stylopine Hydrochloride as a Molecular Tool for Biological Research
Beyond its therapeutic potential, this compound can be developed into a valuable molecular tool for basic biological research. Its ability to modulate specific cellular pathways can be harnessed to probe fundamental biological processes.
Examples of Stylopine as a Research Tool:
| Research Area | Application of Stylopine |
| Angiogenesis Research | As an inhibitor of VEGFR2 signaling, stylopine can be used to study the molecular mechanisms of blood vessel formation. frontiersin.org |
| Cancer Biology | To investigate the role of specific signaling pathways in tumor growth, metastasis, and drug resistance. researchgate.netfrontiersin.org |
| Neurobiology | To explore the signaling cascades involved in neuroinflammation and neuronal survival. |
Unraveling the Role of Stylopine in Complex Biological Systems Beyond Direct Target Interaction
Future studies will aim to understand the broader impact of stylopine on complex biological systems, moving beyond its direct interaction with specific molecular targets. This includes its effects on the tumor microenvironment, immune responses, and interactions with the gut microbiome.
Future Research Directions:
Immunomodulatory Effects: Investigating how stylopine influences the function of various immune cells and its potential to enhance anti-tumor immunity.
Systems Pharmacology: Developing computational models that integrate pharmacokinetic and pharmacodynamic data with systems-level biological information to predict the in vivo effects of stylopine.
Q & A
Basic Research Questions
Q. How can researchers quantify the anti-inflammatory effects of Stylopine hydrochloride in vitro?
- Methodological Answer : To assess anti-inflammatory activity, measure the inhibition of LPS-induced NO and PGE2 production in macrophages using Griess assay (NO quantification) and ELISA (PGE2) . Normalize protein concentrations via Bradford assay . Include dose-response curves (e.g., 0–50 µM Stylopine) and validate results with Western blotting for iNOS and COX-2 protein expression . Report effect sizes and statistical significance (e.g., p < 0.05) using two-tailed t-tests adjusted for multiple comparisons .
Q. What experimental protocols ensure reproducibility in this compound’s biological assays?
- Methodological Answer : Standardize cell culture conditions (e.g., RAW 264.7 macrophages), LPS concentration (e.g., 1 µg/mL), and incubation times (e.g., 24 hours) . Document sample preparation steps, including Stylopine solubility in DMSO (5 mg/mL) and dilution in culture media . Use positive controls (e.g., dexamethasone for COX-2 inhibition) and report biological replicates (n ≥ 3) with exact sample sizes and exclusion criteria .
Q. What are the best practices for synthesizing and characterizing this compound?
- Methodological Answer : Follow protocols for alkaloid extraction from Corydalis species, using HCl for salt formation . Confirm purity (>95%) via HPLC with UV detection (λ = 280 nm) and structural identity via ¹H/¹³C NMR . Characterize physicochemical properties (e.g., solubility, stability at -20°C) and include raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in Stylopine’s inhibition of iNOS versus COX-2 across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell type, LPS exposure time, Stylopine batch purity) . Perform pathway analysis (e.g., NF-κB vs. MAPK signaling) using siRNA knockdowns or inhibitors. Validate findings with orthogonal assays (e.g., qPCR for mRNA levels, phospho-specific antibodies) . Use mixed-effects models to account for inter-study heterogeneity .
Q. What computational approaches are suitable for modeling Stylopine’s interactions with iNOS and COX-2?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS ) with OPLS-AA force field to predict binding affinities. Dock Stylopine into iNOS/COX-2 active sites (AutoDock Vina) and validate with mutagenesis studies (e.g., key residues like Tyr373 in COX-2) . Compare results with experimental IC50 values and thermodynamic parameters (ΔG, Kd) .
Q. How to design a study comparing Stylopine’s efficacy across different inflammatory models (e.g., acute vs. chronic)?
- Methodological Answer : Use a factorial design with two independent variables: inflammation model (e.g., carrageenan-induced paw edema vs. collagen-induced arthritis) and Stylopine dose (0–50 mg/kg) . Include sham controls and blinding for outcome assessment . Measure biomarkers (e.g., serum TNF-α, IL-6) and histological changes. Power analysis (α = 0.05, β = 0.2) should determine sample sizes (n = 8–10/group) .
Q. How can researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control protocols: (1) NMR-based fingerprinting for structural consistency, (2) LC-MS to detect impurities (e.g., oxidation products), and (3) biological activity validation (e.g., IC50 in NO assay) . Use ANOVA to compare batch efficacy and establish acceptance criteria (e.g., <10% variability in COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
